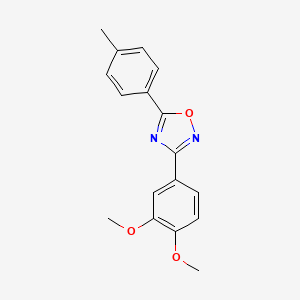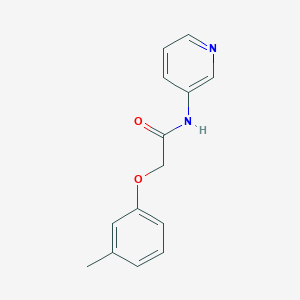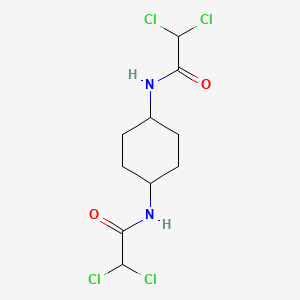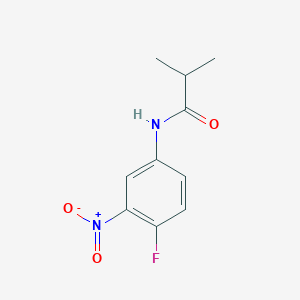
N-2-adamantyl-2-(3,4-dimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-2-adamantyl-2-(3,4-dimethoxyphenyl)acetamide, also known as memantine, is a drug used for the treatment of Alzheimer's disease. It was first synthesized in the 1960s by Eli Lilly and Company and approved by the US Food and Drug Administration (FDA) in 2003. Memantine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that works by blocking the excess activity of glutamate, an excitatory neurotransmitter that is implicated in the pathogenesis of Alzheimer's disease.
作用机制
Memantine works by blocking the excess activity of glutamate, an excitatory neurotransmitter that is implicated in the pathogenesis of Alzheimer's disease. Glutamate overstimulation can lead to neuronal damage and cell death, which is thought to contribute to the cognitive decline and neurodegeneration seen in Alzheimer's disease. By blocking the NMDA receptor, N-2-adamantyl-2-(3,4-dimethoxyphenyl)acetamide reduces the toxic effects of glutamate and protects neurons from damage.
Biochemical and Physiological Effects
Memantine has been shown to have a number of biochemical and physiological effects in the brain. It increases the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. Memantine also increases the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect neurons from oxidative stress. Additionally, N-2-adamantyl-2-(3,4-dimethoxyphenyl)acetamide has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), which are involved in the neuroinflammatory response seen in Alzheimer's disease.
实验室实验的优点和局限性
Memantine has several advantages for laboratory experiments. It has a high affinity for the NMDA receptor and is selective for this receptor subtype, which makes it a useful tool for studying the role of the NMDA receptor in neurological disorders. Memantine is also relatively non-toxic and has a low risk of side effects, which makes it a safe compound to use in animal studies.
However, there are also some limitations to using N-2-adamantyl-2-(3,4-dimethoxyphenyl)acetamide in laboratory experiments. It has a short half-life and is rapidly cleared from the body, which can make it difficult to achieve and maintain therapeutic concentrations in vivo. Memantine also has poor bioavailability and is subject to first-pass metabolism, which can limit its effectiveness in oral formulations.
未来方向
For research on N-2-adamantyl-2-(3,4-dimethoxyphenyl)acetamide include investigating its use in combination therapy for Alzheimer's disease, exploring its potential use in other neurological disorders, and developing novel formulations to improve its pharmacokinetic properties.
合成方法
The synthesis of N-2-adamantyl-2-(3,4-dimethoxyphenyl)acetamide involves the reaction of 3,4-dimethoxyphenylacetone with 2-aminoadamantane in the presence of glacial acetic acid and sodium cyanoborohydride. The resulting product is then hydrolyzed with hydrochloric acid to yield N-2-adamantyl-2-(3,4-dimethoxyphenyl)acetamide hydrochloride, the salt form of N-2-adamantyl-2-(3,4-dimethoxyphenyl)acetamide that is used in clinical practice.
科学研究应用
Memantine has been extensively studied for its therapeutic potential in Alzheimer's disease. It has been shown to improve cognitive function, reduce behavioral disturbances, and delay institutionalization in patients with moderate to severe Alzheimer's disease. Memantine has also been investigated for its potential use in other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
属性
IUPAC Name |
N-(2-adamantyl)-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-23-17-4-3-12(10-18(17)24-2)11-19(22)21-20-15-6-13-5-14(8-15)9-16(20)7-13/h3-4,10,13-16,20H,5-9,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXQIEPWLQOKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2C3CC4CC(C3)CC2C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5869879.png)

![4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2,6-dimethoxybenzoate](/img/structure/B5869895.png)
![[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5869918.png)

![2-[4-(aminosulfonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5869944.png)

![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-mesitylacetamide](/img/structure/B5869954.png)

![N-{4-[amino(hydroxyimino)methyl]phenyl}nicotinamide](/img/structure/B5869960.png)

![4-{3-[4-(5-propyl-2-pyridinyl)phenyl]acryloyl}morpholine](/img/structure/B5869972.png)
![2-cyano-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B5869973.png)